molecular formula C16H15BrN2O2 B5807415 N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea

N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea

Cat. No.: B5807415
M. Wt: 347.21 g/mol
InChI Key: WUAJRWDEKINGBN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea: is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings. The acetyl group on one aromatic ring and the bromo and methyl groups on the other contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea typically involves the reaction of 4-acetylaniline with 4-bromo-2-methylaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives, especially at the urea functional group.

    Substitution: The aromatic rings in N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents like bromine or chlorine.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with various enzymes and receptors. It is used in assays to investigate enzyme inhibition and receptor binding.

Medicine: N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for the exploration of novel therapeutic pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and bromo groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity or block receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-N’-(4-chloro-2-methylphenyl)urea
  • N-(4-acetylphenyl)-N’-(4-fluoro-2-methylphenyl)urea
  • N-(4-acetylphenyl)-N’-(4-iodo-2-methylphenyl)urea

Comparison: N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea is unique due to the presence of the bromo group, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. The bromo group is larger and more polarizable, which can influence the compound’s reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for exploring specific chemical and biological interactions.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(4-bromo-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-10-9-13(17)5-8-15(10)19-16(21)18-14-6-3-12(4-7-14)11(2)20/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAJRWDEKINGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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